An In-depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
An In-depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The content herein is structured to deliver not just factual data, but also to provide insights into its synthesis, potential biological relevance, and the scientific reasoning behind suggested experimental protocols.
Introduction and Nomenclature
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, identified by the CAS number 876721-10-7, is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrazine ring system.[1] The presence of an isopropyl group at the 1-position introduces a chiral center, making enantioselective synthesis a key consideration for its potential therapeutic applications.
It is crucial to distinguish this compound from the structurally different and more frequently cited diketopiperazine, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- (CAS 5654-87-5).[2] The latter contains two carbonyl groups and has been investigated for its antioxidant and antimicrobial properties. This guide will focus exclusively on the non-dione title compound.
The tetrahydropyrrolo[1,2-a]pyrazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, implying its recurrence in various biologically active compounds.[3] Derivatives of this core structure have been explored for a range of therapeutic targets, including as inhibitors of apoptosis (IAP) proteins and as vasopressin 1b receptor antagonists.[4][5]
Physicochemical and Structural Properties
A summary of the key physicochemical properties for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is presented in the table below. These computed values are essential for predicting its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| CAS Number | 876721-10-7 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 16.96 Ų | [1] |
| LogP (calculated) | 1.7884 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Structural Diagram:
Caption: Chemical structure of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Synthesis and Characterization
Proposed Synthetic Workflow:
The synthesis would likely proceed via a one-pot reaction sequence involving an N-aminoethylpyrrole and isobutyraldehyde, catalyzed by a chiral phosphoric acid.[6]
Caption: Proposed synthetic workflow for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Characterization:
Following synthesis, purification would be achieved using standard techniques such as column chromatography. Characterization of the final product would rely on a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the presence of the isopropyl group (a doublet and a multiplet), the protons on the pyrrole and pyrazine rings, and to establish stereochemistry through techniques like NOESY.
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¹³C NMR: Would confirm the number of unique carbon environments, corresponding to the molecular formula.
-
-
Mass Spectrometry (MS): Would be employed to confirm the molecular weight of the compound (164.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is currently limited in the public domain. However, the broader class of tetrahydropyrrolo[1,2-a]pyrazine derivatives has shown significant promise in several therapeutic areas.
Inferred Potential Activities Based on Structural Analogs:
-
Anticancer Activity: The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully utilized as a proline mimetic in the design of potent antagonists of Inhibitor of Apoptosis (IAP) proteins.[4] This suggests that 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be a valuable starting point for the development of novel anticancer agents.
-
Neurological and Psychiatric Disorders: Pyrrolopyrazine derivatives have been investigated for their antidepressant and antiviral activities due to their structural resemblance to serotonin.[8]
-
Cardiovascular Effects: Certain tetrahydropyrrolo[1,2-a]quinoxalines and related structures have demonstrated vascular smooth muscle relaxant and antihypertensive properties.[9]
Hypothesized Mechanism of Action:
Given the diverse activities of related compounds, 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could potentially interact with a variety of biological targets. A plausible starting point for investigation would be its evaluation as a modulator of protein-protein interactions, particularly those involving proline-rich domains, or as a ligand for G-protein coupled receptors.
Experimental Protocols
The following outlines a general, self-validating protocol for the synthesis and initial biological screening of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
A. Synthesis and Purification:
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To a solution of N-aminoethylpyrrole (1.0 eq) in anhydrous THF under an inert atmosphere, add the chiral phosphoric acid catalyst (0.1 eq).
-
Cool the reaction mixture to the optimized temperature as determined by preliminary experiments (e.g., 25°C).[6]
-
Add isobutyraldehyde (1.2 eq) dropwise over a period of 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
B. Preliminary In Vitro Biological Evaluation (Example: Anticancer Screening):
-
Prepare a stock solution of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in DMSO.
-
Seed a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a suitable density.[4]
-
After 24 hours of incubation, treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Calculate the GI₅₀ (concentration causing 50% growth inhibition) for the compound in each cell line.
Safety and Handling
Based on the GHS information for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, it is classified with a warning for causing skin and eye irritation.[1] Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chiral heterocyclic compound belonging to a class of molecules with significant potential in drug discovery. While direct biological data for this specific molecule is sparse, its structural relationship to known bioactive compounds, particularly in the areas of oncology and neurology, makes it a compelling candidate for further investigation. The established synthetic methodologies for the tetrahydropyrrolo[1,2-a]pyrazine scaffold provide a clear path for its preparation and subsequent biological evaluation. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
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